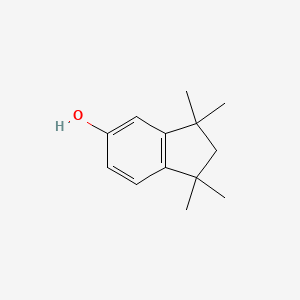

1,1,3,3-Tetramethylindan-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethyl-2H-inden-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h5-7,14H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCRKGPORQMMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C1C=CC(=C2)O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201972 | |

| Record name | 1,1,3,3-Tetramethylindan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53718-26-6 | |

| Record name | 2,3-Dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53718-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethylindan-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053718266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3-Tetramethylindan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethylindan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 1,1,3,3-Tetramethylindan-5-ol and Related Tetramethylindanols

A primary and economically viable method for synthesizing compounds like this compound involves the acid-catalyzed reaction of isobutylene (B52900) with p-cresol (B1678582). nih.gov In this process, an acid catalyst facilitates the formation of a tert-butyl cation from isobutylene. This cation then participates in an electrophilic addition with p-cresol, initially forming mono-tert-butyl p-cresol. A subsequent reaction with another tert-butyl cation leads to the formation of the desired product. nih.gov While catalysts like sulfuric acid and p-toluenesulfonic acid are commonly used, they can lead to the formation of by-products through the polymerization of isobutylene. nih.gov To enhance selectivity and yield, solid acid catalysts such as CuSO4 loaded on a mesoporous silica (B1680970) (SBA-15) support have been developed. nih.gov These heterogeneous catalysts offer improved performance and can be recycled, making the process more sustainable. nih.gov

| Catalyst | Yield of BHT | Notes |

| None | 0% | No reaction occurs between isobutene and p-cresol without a catalyst. |

| CuSO4 | Lower catalytic activity | --- |

| 10% CuSO4/SBA-15 | 85.5% | Exhibits the greatest catalytic performance in the alkylation reaction. |

| Sulfated SBA-15 | Not excellent | High acidity leads to a considerable number of by-products. |

This table presents data on the synthesis of 2,6-di-tert-butyl-p-cresol (BHT), a compound structurally related to this compound, highlighting the efficiency of different catalysts. nih.gov

Grignard reagents are powerful tools for forming carbon-carbon bonds and are integral to the synthesis of various indan (B1671822) derivatives. evitachem.comrroij.com The reaction typically involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic center, such as a carbonyl group. chemistrysteps.com For the synthesis of indanols, a suitable precursor containing a carbonyl group can be reacted with a Grignard reagent, followed by an acid-catalyzed intramolecular cyclization. The versatility of the Grignard reaction allows for the introduction of a wide range of substituents, making it a key strategy for accessing diverse indan scaffolds. rroij.commiracosta.edu The reaction must be carried out under anhydrous conditions as Grignard reagents are highly sensitive to moisture. rroij.com

The Diels-Alder reaction provides a powerful method for constructing the cyclic framework of indanols. mdpi.comnih.gov This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile to form a cyclohexene (B86901) ring system, which can then be further elaborated to the desired indanol. nih.gov Enantioselective versions of the Diels-Alder reaction, often employing chiral catalysts or auxiliaries, have been developed to produce specific stereoisomers of indanols with high purity. mdpi.comnih.govresearchgate.net For instance, Lewis acid-promoted Diels-Alder reactions of acrylate (B77674) esters derived from cis-1-arylsulfonamido-2-indanols and cyclopentadiene (B3395910) have been shown to proceed with high endo-diastereoselectivities. nih.gov The chiral auxiliaries used in these reactions can often be recovered and reused. nih.gov

| Catalyst System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Lewis acid with cis-1-arylsulfonamido-2-indanol auxiliary | 92% | 91.5% | nih.gov |

| Chiral titanium (IV) derivative | - | 92% | researchgate.net |

| Jacobsen's Cr(III) amino indanol Schiff base catalyst | - | - | nih.gov |

This table summarizes the effectiveness of various catalytic systems in asymmetric Diels-Alder reactions for the synthesis of chiral indanol derivatives. nih.govresearchgate.netnih.gov

Alkylation and cyclialkylation reactions are fundamental to the synthesis of the indan core structure. researchgate.netacs.org Friedel-Crafts alkylation, a classic method, involves the reaction of an alkyl halide or alcohol with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride. researchgate.netacs.org Intramolecular versions of this reaction, known as cyclialkylation, are particularly useful for forming the five-membered ring of the indan system. acs.orggrafiati.com These reactions can sometimes be accompanied by rearrangements, and the choice of catalyst and reaction conditions is crucial to control the product distribution. acs.org For example, tertiary 3- and 4-phenylalkanols readily undergo cyclialkylation with sulfuric acid to yield the corresponding indans. researchgate.net

Novel Synthetic Approaches and Transformations Involving 1,1,3,3-Tetramethylindane Scaffolds

Photochemical methods offer unique pathways for the synthesis and transformation of indan scaffolds. The Norrish Type I reaction, a photochemical cleavage of aldehydes and ketones, is a key example. wikipedia.org This reaction proceeds through the homolytic cleavage of the α-carbon-carbonyl bond upon photoexcitation, generating two radical intermediates. wikipedia.org In the context of indanone precursors, this can lead to various rearrangements and the formation of complex polycyclic structures. researchgate.netnih.gov For instance, irradiation of crystalline 1,3,3-triphenyl-1-hydroxy-2-indanone leads to the formation of a hydroxy-benzocyclobutane. researchgate.net These photochemical transformations are often highly specific and can provide access to molecular architectures that are difficult to obtain through traditional thermal reactions. scribd.com

| Reaction Type | Key Intermediate | Outcome |

| Norrish Type I | Acyl-alkyl radical pair | Decarbonylation, recombination, or formation of ketenes/alkanes |

| Norrish-Yang Cyclization | 1,4-diradical | Formation of cyclobutanol |

| Oxa-di-π-methane Rearrangement | 1,3-diradical | Formation of a cyclopropyl (B3062369) ketone |

This table outlines different photochemical reactions applicable to ketone precursors, including those that can be used to modify indanone scaffolds. wikipedia.orgresearchgate.netscribd.com

Carbenoid Chain Reactions in Indan-2-ylidene Systems

Carbenoids, particularly metal-associated carbenoids, are key intermediates in various carbon-carbon bond-forming reactions. In systems based on the 1,1,3,3-tetramethylindan-2-ylidene scaffold, carbenoid chain mechanisms facilitate reactions that might otherwise be sterically hindered.

Research into vinylic nucleophilic substitution (SNV) on substrates like 2-(dichloromethylidene)-1,1,3,3-tetramethylindane has shown that the reaction does not proceed through a standard addition-elimination pathway due to poor stabilization of the negative charge at the C-2 position. nih.gov Instead, the substitution is achieved via a carbenoid chain mechanism. nih.gov For instance, the reaction with an organolithium reagent (R-Li) in THF proceeds through the formation of a cyclic Li,Cl-carbenoid intermediate at room temperature. nih.gov

This mechanism is initiated by the reaction of the starting material with a nucleophile, leading to the formation of a carbenoid. This carbenoid then propagates a chain reaction, leading to the final substitution product. A proposed pathway involves the generation of a Cl,K-carbenoid when using potassium hydroxide (B78521) (KOH) in DMSO, which can then undergo further transformations. nih.govbeilstein-journals.org

Table 1: Key Intermediates in Carbenoid Reactions of Indan-2-ylidene Systems

| Precursor | Reagent | Intermediate Type | Resulting Reaction |

| 2-(Dichloromethylidene)-1,1,3,3-tetramethylindane | R-Li / THF | Cyclic Li,Cl-Carbenoid | Vinylic Nucleophilic Substitution (SNV) nih.gov |

| 2-(Dichloromethylidene)-1,1,3,3-tetramethylindane | KOH / DMSO | Cl,K-Carbenoid | Formal Hydrolysis to Carboxylic Acid nih.govbeilstein-journals.org |

These carbenoid-mediated pathways are crucial for overcoming the significant steric hindrance imposed by the tetramethyl-substituted indan framework, enabling the synthesis of highly crowded molecules. beilstein-journals.org

Nucleofugal Carbanion Generation and Trapping from Indanyl-based Species

A carbanion is a reactive intermediate where a carbon atom is trivalent and bears a formal negative charge. wikipedia.org The generation of carbanions from indanyl-based species often involves the removal of a proton (deprotonation) or the reaction of an organometallic reagent. These nucleophilic species can then be "trapped" by various electrophiles.

The generation of carbanions can be achieved through several methods:

Hydrogen Abstraction: A strong base can abstract a proton from a carbon atom, particularly when adjacent to electron-withdrawing groups. dalalinstitute.com

Action of Organometallic Reagents: Organolithium reagents or Grignard reagents are common sources of carbanionic carbon, though they exist as polar covalent bonds rather than true ionic species. wikipedia.org

From Halogenated Precursors: The reaction of an alkyl or vinyl halide with an alkali metal can generate a carbanionic intermediate. For example, deprotonation of 2-(bromomethylidene)-1,1,3,3-tetramethylindane with phenyllithium (B1222949) yields a Br,Li-alkylidenecarbenoid, a species with significant carbanionic character. acs.org

Once generated, these indanyl carbanions are potent nucleophiles. They can be trapped by a range of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, a lithium enolate derived from an indanone derivative can be trapped with chlorotrimethylsilane (B32843) (ClSiMe3). beilstein-journals.org This generation and subsequent trapping allow for the controlled and regioselective functionalization of the indan skeleton. beilstein-journals.orgd-nb.info

Derivatization and Functionalization Strategies for this compound

The this compound molecule offers two primary sites for functionalization: the phenolic hydroxyl group and the aromatic ring. Various chemical strategies can be employed to modify these sites, leading to a wide array of derivatives.

Oxidation Protocols for Alcohol to Carbonyl Conversion

The oxidation of alcohols is a fundamental transformation in organic synthesis. Secondary alcohols are typically oxidized to ketones. khanacademy.org However, this compound is a phenol (B47542), meaning its hydroxyl group is directly attached to an aromatic ring. The oxidation of phenols is more complex than that of aliphatic alcohols and does not typically yield a simple ketone via the removal of the phenolic hydrogen and a ring hydrogen.

Under vigorous oxidation conditions, phenols can be converted to quinones. For this compound, oxidation could theoretically lead to a quinone-type structure. This process involves the oxidation of the aromatic ring itself, in conjunction with the hydroxyl group. Common oxidizing agents for such transformations are often chromium-based reagents (e.g., chromic acid) or other strong oxidants.

While direct conversion to a simple carbonyl by oxidizing the C-OH bond to C=O is not characteristic of phenols, the oxidation of a related compound, 1,1,3,3-tetramethylindan-2-ol (where the hydroxyl group is on the five-membered ring), would proceed as a standard secondary alcohol oxidation to yield 1,1,3,3-tetramethylindan-2-one.

Table 3: General Oxidizing Agents for Secondary Alcohol to Ketone Conversion

| Oxidizing Agent | Common Name/Abbreviation | Notes |

| CrO₃ / H₂SO₄ | Jones Reagent | Strong oxidant, reacts in acidic aqueous solution. khanacademy.org |

| Pyridinium Chlorochromate | PCC | Milder, anhydrous oxidant, often used to avoid over-oxidation. khanacademy.org |

| K₂Cr₂O₇ / H₂SO₄ | Potassium Dichromate | Strong, acidic oxidizing agent. ncert.nic.in |

Dehydration Processes to Yield Alkene Derivatives

The dehydration of alcohols to form alkenes is a type of elimination reaction, typically catalyzed by strong acids like sulfuric or phosphoric acid at elevated temperatures. science-revision.co.ukchemguide.co.uklibretexts.org The reaction mechanism depends on the structure of the alcohol, with secondary and tertiary alcohols generally proceeding through an E1 mechanism involving a carbocation intermediate. libretexts.orgbyjus.com

For this compound, direct dehydration of the phenolic hydroxyl group to create a double bond within the aromatic system is not a feasible or standard reaction. The stability of the aromatic ring prevents such an elimination.

However, to illustrate the principle within the indan system, one can consider the dehydration of an alcohol where the hydroxyl group is on the saturated five-membered ring, such as the hypothetical 1,1,3,3-tetramethylindan-2-ol. Heating this secondary alcohol with an acid catalyst would lead to the loss of a water molecule and the formation of an alkene. youtube.com The primary product would be 1,1,3,3-tetramethyl-1H-indene, following the formation of the most stable (tertiary) carbocation intermediate at the C-2 position, followed by removal of a proton from an adjacent carbon.

Selective Halogenation and Other Electrophilic/Nucleophilic Substitutions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. byjus.com The position of substitution is directed by the existing groups on the ring.

Selective Halogenation: The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group. The alkyl framework of the indan structure is weakly activating. Therefore, electrophilic halogenation (e.g., with Br₂ in the presence of a Lewis acid, or with N-bromosuccinimide) is expected to occur at the positions ortho and para to the hydroxyl group. The available positions are C-4 (ortho), C-6 (ortho), and C-7 (meta). The para position is blocked by the fused ring. Substitution will preferentially occur at the C-6 and C-4 positions. Steric hindrance from the adjacent gem-dimethyl group at C-1 may slightly disfavor substitution at C-4 compared to C-6.

Other Electrophilic Substitutions: Other classic electrophilic aromatic substitution (EAS) reactions like nitration (using HNO₃/H₂SO₄) and Friedel-Crafts alkylation/acylation can also be performed. minia.edu.egmasterorganicchemistry.com The nitronium ion (NO₂⁺) or the acylium/alkyl carbocation will be directed to the ortho positions (C-4 and C-6), guided by the activating -OH group. libretexts.org

Table 4: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | Br⁺ | 6-Bromo-1,1,3,3-tetramethylindan-5-ol |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Nitro-1,1,3,3-tetramethylindan-5-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 6-Acetyl-1,1,3,3-tetramethylindan-5-ol |

Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the unmodified benzene (B151609) ring of this compound is generally not feasible as it lacks strong electron-withdrawing groups necessary to activate the ring for such an attack. libretexts.org Nucleophilic substitution would become possible if, for example, a halogen were to be substituted onto a ring that also contained a strongly deactivating group like a nitro group.

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Hydroxyl Group Reactivity

The reactivity of the hydroxyl group in 1,1,3,3-Tetramethylindan-5-ol is central to its chemical character. As a sterically hindered phenol (B47542), its behavior in substitution and acid-catalyzed reactions is governed by both electronic and steric factors.

The hydroxyl group of a phenol is generally a poor leaving group in nucleophilic substitution reactions. For it to be substituted, it typically requires protonation to form a better leaving group, -OH₂⁺. However, the steric hindrance imposed by the four methyl groups on the indan (B1671822) moiety of this compound significantly impacts the accessibility of the phenolic hydroxyl group and the aromatic carbon to which it is attached.

In bimolecular nucleophilic substitution (SN2) reactions, steric hindrance is a major determinant of reaction rate. bingol.edu.tr Bulky substituents near the reaction center impede the backside attack of the nucleophile, drastically slowing down the reaction. For a sterically hindered phenol like this compound, direct SN2 displacement of the hydroxyl group is highly unfavorable.

Nucleophilic aromatic substitution (SNAr) on the aromatic ring is also influenced by the substituents. A novel mechanism suggests that homolysis of the O-H bond to form a phenoxyl radical can dramatically activate the aromatic ring towards nucleophilic attack. Computational studies on halophenols have shown that the formation of a phenoxyl radical intermediate can lower the kinetic barrier for nucleophilic substitution by more than 20 kcal/mol compared to the closed-shell phenol. nih.gov This is attributed to the exceptional electron-withdrawing nature of the open-shell phenoxyl radical, which stabilizes the Meisenheimer-like transition state. While this provides a potential pathway, the stability and accessibility of the phenoxyl radical of this compound would be key factors.

Table 1: Calculated Kinetic Barriers for Nucleophilic Aromatic Substitution of Phenol vs. Phenoxyl Radical This table is based on data for a model halophenol system to illustrate the activating effect of radical formation. It serves as an analogy for the potential reactivity of this compound.

| Reactant Species | Nucleophile | Calculated Kinetic Barrier (kcal/mol) |

| Phenol (Closed-Shell) | Generic Nucleophile | > 30 |

| Phenoxyl Radical (Open-Shell) | Generic Nucleophile | ~10 |

Proton transfer is a fundamental process governing the acid-base chemistry of this compound. In acidic environments, the hydroxyl group can be protonated, which is the initial step in acid-catalyzed reactions like dehydration or etherification. The kinetics of proton transfer to and from phenolic compounds can be influenced by several factors, including pH, temperature, and the presence of intramolecular hydrogen bonds.

The rates of proton transfer reactions involving phenols can be near the diffusion-controlled limit, but can also be significantly slower depending on the molecular structure. For instance, studies on the aqueous oxidation of substituted phenolic compounds by hydroxyl radicals have shown that the second-order rate constants are in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com The reaction rates are pH-dependent, generally being higher at pH 5 than at pH 2. mdpi.com This is attributed to the speciation of the reactants and the nature of the reaction intermediates.

Steric hindrance and intramolecular hydrogen bonding can dramatically reduce proton transfer rates. For compounds with strong intramolecular hydrogen bonds, the rate coefficients for proton transfer can be several orders of magnitude lower than expected for normal proton transfers from a hydroxyl group.

Table 2: Second-Order Rate Constants for the Reaction of Substituted Phenols with Hydroxyl Radicals at 298 K This table presents data for various phenolic compounds to illustrate the range of reactivity and the effect of substituents and pH on proton transfer-initiated reactions.

| Phenolic Compound | pH | Reference Compound | Second-Order Rate Constant (kPhCs, OH) (L mol⁻¹ s⁻¹) |

| 3-Methyl-4-chlorophenol | 2 | Benzoic Acid | 9.78 x 10⁹ |

| 3-Methyl-4-chlorophenol | 5 | Benzoic Acid | 1.21 x 10¹⁰ |

| 4-Nitrocatechol | 2 | Terephthalic Acid | 2.45 x 10⁹ |

| 4-Nitrocatechol | 5 | Terephthalic Acid | 6.03 x 10¹⁰ |

| Phenol | 3 | N/A | (1.4 ± 0.1) x 10¹⁰ |

| 4-Nitrophenol | 7 | N/A | (5 ± 1) x 10⁹ |

Reaction Pathways and Intermediate Formation in Indan-based Systems

The fused ring structure of the indan system allows for unique reaction pathways, including bond fission, rearrangements, and radical reactions.

The cleavage of carbon-carbon bonds in the indan skeleton, particularly the relatively unstrained bonds of the tetramethyl-substituted cyclopentyl ring, requires significant energy input and typically proceeds through radical intermediates. One common mechanism for C-C bond cleavage is β-scission in alkyl radicals. If a radical is generated on one of the methyl groups or at the C2 position of the indan ring, the C-C bond in the β-position can cleave to form an alkene and a new, more stable radical.

The kinetics of C-C β-scission reactions have been studied for various alkyl radicals. The rate constants are highly temperature-dependent and are influenced by the stability of the reactant radical and the products. Theoretical calculations using canonical variational transition state theory (CVT) with small-curvature tunneling (SCT) corrections provide valuable insights into these reaction rates.

Table 3: Calculated High-Pressure Limit Rate Constants (k) for C-C β-Scission in Various Alkyl Radicals This data for simple alkyl radicals illustrates the kinetic parameters associated with C-C bond fission, which is a potential reaction pathway for radical intermediates derived from this compound.

| Reaction | A (s⁻¹) | n | Eₐ (kcal/mol) |

| n-Propyl → Ethene + Methyl | 2.00 x 10¹² | 0.59 | 32.7 |

| 1-Butyl → Ethene + Ethyl | 1.54 x 10¹¹ | 0.91 | 29.4 |

| 2-Butyl → Propene + Methyl | 2.01 x 10¹² | 0.55 | 31.0 |

| Isobutyl → Propene + Methyl | 1.95 x 10¹² | 0.58 | 32.5 |

Data is presented in the modified Arrhenius format: k = A * Tⁿ * exp(-Eₐ/RT)

Photochemical reactions can provide the energy required to initiate intramolecular rearrangements. A notable example is the researchgate.netconicet.gov.ar-hydrogen shift, a type of sigmatropic rearrangement. In the context of an indan system, if a double bond is formed in the five-membered ring through a photochemical reaction (e.g., enolization), a hydrogen atom from a methyl group could migrate to the end of the newly formed π-system.

Studies on the reketonization of dienols, formed from the photoenolization of α,β-unsaturated ketones, provide excellent models for the kinetics of researchgate.netconicet.gov.ar-hydrogen shifts. The rates of these reactions can be determined by monitoring the disappearance of the dienol intermediate, and activation parameters can be calculated from the temperature dependence of the rate constants. These studies show that the activation energy for such shifts is influenced by the substitution pattern of the molecule. cdnsciencepub.com Similarly, research on photochemically-generated vinyl aziridines that undergo thermal researchgate.netconicet.gov.ar-hydrogen shifts highlights that ring strain and electronic effects are dominant factors in determining the reaction rate. northumbria.ac.uk

Table 4: Activation Parameters for Reketonization via a 1,5-Hydrogen Shift This table provides kinetic data for model compounds undergoing a 1,5-hydrogen shift, a plausible intramolecular rearrangement for photochemically excited intermediates of indan-based systems.

| Reactant Dienol | Activation Energy (Eₐ) (kJ/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol K) |

| Z-2-hydroxy-4-methyl-2,4-pentadiene | 62 ± 4 | 60 ± 4 | -87 ± 15 |

| Z-4-tert-butyl-2-hydroxy-2,4-pentadiene | 47 ± 5 | 45 ± 5 | -135 ± 19 |

Radical intermediates, once formed through processes like C-C or O-H bond homolysis, can be terminated by recombination. The rate of radical recombination is often very fast, approaching the diffusion-controlled limit, especially for small, highly reactive radicals. However, for larger, resonantly stabilized, or sterically hindered radicals, the recombination rates can be slower.

The stability of the radical plays a crucial role. Benzylic radicals, which are analogous to radicals that could be formed on the indan ring system of this compound, are stabilized by resonance. libretexts.org The self-termination rates of substituted benzyl (B1604629) radicals have been studied, and the Arrhenius parameters for these second-order decay processes provide insight into the activation energy required for recombination. Steric hindrance from the tetramethyl groups in an indan-derived radical would be expected to decrease the rate of recombination compared to a simple benzyl radical.

Table 5: Arrhenius Parameters for the Second-Order Decay of Substituted Benzyl Radicals in Aqueous Solutions This data for benzyl radicals provides a kinetic framework for understanding the potential recombination rates of radical intermediates derived from this compound.

| Radical | Pre-exponential Factor (log(A / M⁻¹s⁻¹)) | Activation Energy (Eₐ) (kJ/mol) |

| Benzyl | 9.7 ± 0.3 | 4.6 ± 0.8 |

| p-Methylbenzyl | 9.6 ± 0.4 | 5.0 ± 1.1 |

| p-Methoxybenzyl | 9.9 ± 0.2 | 8.8 ± 0.6 |

| p-Bromobenzyl | 9.6 ± 0.4 | 5.8 ± 1.1 |

Kinetic Analyses and Reaction Rate Determination for this compound Transformations

A comprehensive search of scientific literature and chemical databases was conducted to identify kinetic analyses and reaction rate data for transformations involving this compound. Despite extensive investigation into various reaction types, including electrophilic aromatic substitution, oxidation, and Friedel-Crafts reactions, no specific experimental kinetic data, such as rate constants, reaction orders, or detailed kinetic studies for this particular compound, could be located.

The available literature provides general principles and mechanisms for reactions involving structurally similar compounds, such as other alkylated phenols and indane derivatives. For instance, studies on the nitration and oxidation of hindered phenols offer qualitative insights into how the sterically bulky 1,1,3,3-tetramethylindan group might influence reaction rates, generally suggesting a slower rate of reaction due to steric hindrance at the aromatic ring. However, quantitative data that would allow for the construction of data tables and a detailed kinetic analysis for this compound itself are not present in the reviewed sources.

Therefore, this section cannot present specific data tables or detailed research findings on the kinetic analyses and reaction rate determination for transformations of this compound as such information is not available in the public domain based on the conducted searches.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Spectroscopic Modalities for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 1,1,3,3-Tetramethylindan-5-ol. Each modality offers unique information, and together they provide a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data for structural assignment.

The ¹H NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern. The methylene (B1212753) protons of the indan (B1671822) skeleton and the numerous methyl protons give rise to characteristic signals in the upfield region. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons resonate in the downfield region (typically 110-160 ppm). The quaternary carbons at positions 1 and 3, and the carbon bearing the hydroxyl group (C5), can be identified by their characteristic chemical shifts. The four methyl groups and the methylene carbon (C2) appear in the aliphatic region of the spectrum.

| Spectrum | Atom | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | H | 6.97 | d | Aromatic H |

| ¹H NMR | H | 6.65 | dd | Aromatic H |

| ¹H NMR | H | 6.59 | d | Aromatic H |

| ¹H NMR | H | 1.86 | s | -CH₂- (C2) |

| ¹H NMR | H | 1.25 | s | -CH₃ (C1, C3) |

| ¹³C NMR | C | 151.09 | Aromatic C-OH | |

| ¹³C NMR | C | 148.16 | Aromatic C | |

| ¹³C NMR | C | 137.91 | Aromatic C | |

| ¹³C NMR | C | 115.11 | Aromatic C-H | |

| ¹³C NMR | C | 112.56 | Aromatic C-H | |

| ¹³C NMR | C | 108.92 | Aromatic C-H | |

| ¹³C NMR | C | 58.62 | -CH₂- (C2) | |

| ¹³C NMR | C | 42.50 | Quaternary C (C1, C3) | |

| ¹³C NMR | C | 31.81 | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum exhibits several key absorption bands that confirm its structure. A strong, broad absorption in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups are observed just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Furthermore, a strong C-O stretching band associated with the phenol (B47542) group is expected in the 1260-1000 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3050 | Aromatic C-H Stretch | Aromatic Ring |

| ~2960 | Aliphatic C-H Stretch | -CH₃, -CH₂- |

| ~1610, 1490 | C=C Stretch | Aromatic Ring |

| ~1230 | C-O Stretch | Phenol |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. In electron ionization (EI) mode, the mass spectrum shows a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₃H₁₈O), which is 190.28 g/mol . The high-resolution mass spectrum can confirm the elemental formula.

The fragmentation pattern is particularly informative for structural elucidation. A prominent fragment is typically observed at m/z 175, corresponding to the loss of a methyl group ([M-CH₃]⁺). This is a characteristic fragmentation for tetramethyl-substituted systems, resulting in a stable benzylic carbocation. Other fragments may arise from further cleavages of the indan ring system.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion | Loss |

|---|---|---|---|

| 190 | Moderate | [C₁₃H₁₈O]⁺ | Molecular Ion (M⁺) |

| 175 | High | [C₁₂H₁₅O]⁺ | -CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, specifically within the chromophore. The chromophore in this compound is the substituted benzene ring (phenol). Phenolic compounds typically exhibit absorption maxima (λmax) in the UV region. For this compound, absorptions are expected around 270-280 nm, corresponding to the π → π* transitions of the aromatic system. The presence of the hydroxyl group and alkyl substituents on the benzene ring influences the exact position and intensity of these absorption bands.

| Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~275 | π → π* | Substituted Benzene Ring (Phenol) |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification in Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which acts as a detector.

This technique allows for the determination of the retention time of this compound, which is a characteristic property under specific chromatographic conditions. More importantly, the mass spectrometer provides a mass spectrum for the eluting compound, confirming its identity by matching it with the known spectrum and fragmentation pattern. GC-MS is highly effective for assessing the purity of a sample by detecting and identifying any potential impurities present. It allows for the quantification of both known and unknown impurities in chemical substances.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds. In the context of this compound, a hydrophobic molecule, reversed-phase HPLC (RP-HPLC) is the most appropriate and widely utilized modality. nih.govphenomenex.comwikipedia.org This method employs a non-polar stationary phase and a polar mobile phase, leading to the separation of analytes based on their hydrophobicity.

The principle of separation in RP-HPLC relies on the partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds, like this compound, will have a stronger affinity for the non-polar stationary phase and will thus be retained longer on the column. ionsource.com The composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, can be adjusted to control the elution of the compounds. wikipedia.org By gradually increasing the proportion of the organic solvent (gradient elution), retained compounds can be eluted from the column in order of increasing hydrophobicity.

For the analysis of this compound and its potential impurities, a C18 or C8 column is generally preferred due to their hydrophobic nature, which provides excellent separation for such compounds. phenomenex.comionsource.com A C18 column, with its longer alkyl chains, offers greater retention for non-polar analytes. phenomenex.com The choice between C18 and C8 depends on the specific impurity profile and the desired retention characteristics.

A typical HPLC method for the analysis of this compound would involve the following parameters:

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for achieving good resolution.

Mobile Phase: A gradient elution is often employed for effective separation of the main compound from its impurities. This could start with a higher proportion of a polar solvent like water and gradually increase the concentration of an organic modifier like acetonitrile or methanol. For instance, a gradient from 60% acetonitrile in water to 90% acetonitrile over 20 minutes could be effective.

Flow Rate: A flow rate of 1.0 mL/min is standard for analytical HPLC.

Detection: A UV detector set at a wavelength where this compound exhibits maximum absorbance would be appropriate for detection and quantification.

Impurity Profiling

Impurity profiling by HPLC is crucial for ensuring the quality and purity of this compound. Potential impurities could arise from the synthesis process, degradation, or storage. These impurities may include starting materials, by-products, or isomers. The developed HPLC method should be capable of separating the main peak of this compound from all potential impurity peaks.

The following interactive data table provides a representative example of an HPLC analysis for this compound, illustrating the separation of the main compound from hypothetical impurities. The retention time (RT) is the time it takes for a compound to elute from the column, and the peak area is proportional to the concentration of the compound.

| Peak No. | Compound | Retention Time (min) | Peak Area | Purity (%) |

|---|---|---|---|---|

| 1 | Impurity A | 5.2 | 1500 | 0.15 |

| 2 | Impurity B | 7.8 | 2500 | 0.25 |

| 3 | This compound | 12.5 | 995000 | 99.50 |

| 4 | Impurity C | 15.1 | 1000 | 0.10 |

The data in the table demonstrates the ability of the HPLC method to separate the main compound from its impurities, allowing for accurate quantification and purity assessment. The percentage purity is calculated based on the relative peak areas. Such detailed analysis is essential for quality control in the production of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies of 1,1,3,3-Tetramethylindan-5-ol

Quantum chemical studies employ the principles of quantum mechanics to model and predict the properties of molecules. For a molecule like this compound, a sterically hindered phenol (B47542), these studies can elucidate the influence of its unique structural features on its electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is instrumental in studying phenolic compounds to understand their antioxidant activity and reaction mechanisms. nih.gov

For this compound, DFT calculations could be used to determine key electronic parameters. These parameters, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for assessing chemical reactivity. nih.govmdpi.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com The distribution of electron density, electrostatic potential, and atomic charges can also be mapped, highlighting the reactive sites within the molecule, particularly the hydroxyl group which is central to the antioxidant properties of phenols. nih.govekb.eg DFT methods have been successfully used to study substituent effects on the properties and acidity of phenols, which would be applicable to understanding the influence of the tetramethylindan framework. researchgate.netmdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of Phenolic Compounds

This interactive table illustrates typical parameters that would be calculated for a phenolic compound like this compound using DFT. The values are for illustrative purposes to show the type of data generated.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | 1.5 eV |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; an indicator of chemical reactivity and stability. | 7.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.1 D |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution and energy of these electrons. oup.com Ab initio molecular orbital theories are applied to study reaction mechanisms, such as the hydrogen abstraction from phenolic antioxidants. oup.com

In the context of this compound, MO theory helps in visualizing the frontier orbitals (HOMO and LUMO). The HOMO is typically localized on the phenolic ring and the oxygen atom of the hydroxyl group, indicating this is the primary site for electron donation, a key step in its function as an antioxidant. nih.govmdpi.com The LUMO's location, in turn, indicates where the molecule might accept an electron. The analysis of these orbitals provides a fundamental understanding of the molecule's reactivity with free radicals. mdpi.com MO theory can also explain the stability of the resulting phenoxyl radical, which is crucial for an effective antioxidant.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies.

Rotamers are conformational isomers that can be interconverted by rotation about single bonds. For this compound, a key rotational freedom is the orientation of the hydroxyl group relative to the indan (B1671822) ring system. Computational methods can be used to calculate the energy of different rotamers to identify the most stable, or preferred, conformations. nih.gov The potential energy surface can be scanned by systematically changing the dihedral angle of the C-O-H bond to find the energy minima corresponding to the most stable conformations. For hindered phenols, steric interactions between the hydroxyl group and the bulky neighboring methyl groups play a significant role in determining the preferred orientation. rsc.org

Computational modeling can predict the optimal molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. dntb.gov.ua These calculations would reveal the steric strain introduced by the four methyl groups on the five-membered ring of the indan structure. Steric hindrance is a critical feature of this molecule, as the bulky tetramethylindan framework shields the phenolic hydroxyl group. vinatiorganics.com This steric protection can enhance its stability and influence its reactivity, for instance, by preventing dimerization of the corresponding phenoxyl radical. rsc.org The steric interactions can be quantified by calculating the strain energy of the molecule in its optimized geometry. udayton.edu

Table 2: Predicted Geometric Parameters for a Hindered Phenol Moiety

This interactive table shows representative geometric parameters that would be predicted for the core structure of a molecule like this compound.

| Parameter | Description | Typical Predicted Value |

| C-O Bond Length | The distance between the aromatic carbon and the hydroxyl oxygen. | 1.37 Å |

| O-H Bond Length | The distance between the hydroxyl oxygen and hydrogen. | 0.96 Å |

| C-C-O Bond Angle | The angle formed by two aromatic carbons and the hydroxyl oxygen. | 119° |

| C-O-H Bond Angle | The angle of the hydroxyl group. | 109° |

While a molecule may have one or more preferred low-energy conformations, it is not static. The molecule possesses conformational flexibility and can undergo dynamic processes, such as ring puckering of the five-membered cyclopentane (B165970) part of the indan system and rotation of the methyl groups. Theoretical models can be used to calculate the energy barriers for these dynamic processes. datapdf.com Understanding the flexibility of the indan ring system is important as it can influence how the molecule interacts with its environment. For instance, the accessibility of the hydroxyl group, which is crucial for its antioxidant activity, can be affected by the molecule's dynamic conformational changes.

Theoretical Prediction of Chemical Behavior and Properties

Theoretical studies are crucial for understanding the intrinsic properties of a molecule, predicting its stability, and modeling its behavior in various environments. Such studies typically involve sophisticated quantum mechanical calculations and molecular modeling techniques.

Tautomer Enumeration and Stability Prediction

Tautomers are structural isomers of chemical compounds that readily interconvert. The enumeration and prediction of the relative stability of tautomers are critical for understanding a molecule's potential chemical reactivity and its behavior in biological systems. For phenols like this compound, keto-enol tautomerism is a possibility.

Computational methods, such as those based on Density Functional Theory (DFT), are commonly employed to calculate the energies of different tautomeric forms. These calculations allow for the prediction of the most stable tautomer and the equilibrium distribution of tautomers under specific conditions. However, no studies applying these methods to this compound were found.

Prediction of Collision Cross Sections (CCS)

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that provides information about the size, shape, and charge of an ion. The collision cross section (CCS) is a key parameter measured in IM-MS, representing the effective area of the ion as it travels through a buffer gas.

The prediction of CCS values through computational modeling has become an invaluable tool for the structural elucidation of unknown compounds. Various computational approaches, including trajectory methods and machine learning algorithms, are used to calculate theoretical CCS values. These predicted values can then be compared with experimental data to increase confidence in compound identification. A search of the scientific literature did not yield any studies that have predicted the CCS value for this compound.

Thermodynamic Parameters of Isomerization Reactions

Isomerization reactions involve the transformation of a molecule into an isomer with a different arrangement of atoms. The thermodynamic parameters of these reactions, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), dictate the spontaneity and position of the equilibrium of the isomerization process.

Applications in Advanced Materials Science and Chemical Biology Research

Role as an Intermediate in Complex Organic Synthesis

The molecular structure of 1,1,3,3-Tetramethylindan-5-ol, featuring a reactive hydroxyl group on a sterically hindered indane framework, makes it a candidate as a versatile intermediate in the synthesis of more complex molecules.

Precursor for the Synthesis of Diverse Organic Molecules

In organic synthesis, the hydroxyl group of an alcohol like this compound is a key functional group that can be readily converted into other functionalities. This allows for the construction of a wide array of organic molecules. For instance, the hydroxyl group can undergo esterification, etherification, or be replaced by other substituents, paving the way for the synthesis of diverse derivatives. The tetramethyl-substituted indane core provides a bulky, lipophilic character to the resulting molecules, which can be desirable in specific applications.

Building Block for the Production of Functional Materials (e.g., UV Stabilizers, Antioxidants, Polymer Additives)

The hindered phenolic structural element, which can be derived from this compound, is a common feature in antioxidants and UV stabilizers. These compounds are crucial additives in polymers and other materials to prevent degradation from heat, light, and oxidation.

Antioxidants: Hindered phenols can act as radical scavengers, a key mechanism for antioxidant activity. While specific hindered phenols are widely used as antioxidants in plastics, food, and cosmetics, the direct application of derivatives from this compound is not explicitly documented in readily available literature.

UV Stabilizers: Compounds that absorb ultraviolet radiation are essential for protecting materials from photodegradation. The aromatic ring in this compound provides a chromophore that can be chemically modified to enhance UV absorption properties, suggesting its potential as a precursor for UV stabilizing agents.

Scaffold Potential in Early-Stage Drug Discovery Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening.

Investigation as a Core Structure for Designing Bioactive Compounds

The rigid, three-dimensional structure of the 1,1,3,3-tetramethylindan moiety could serve as a unique scaffold for the design of new bioactive compounds. By systematically modifying the functional groups attached to this core, medicinal chemists could explore the structure-activity relationships of new potential therapeutic agents. The lipophilic nature of the indane core could influence the pharmacokinetic properties of the resulting compounds, such as their ability to cross cell membranes.

Molecular Interaction Studies with Biological Targets

Understanding how a compound interacts with biological molecules is fundamental in pharmacology and toxicology.

In Vitro Enzyme Interaction Mechanisms (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast number of drugs and other xenobiotics. nih.govnih.gov In vitro studies using human liver microsomes or recombinant CYP enzymes are standard methods to investigate the metabolic fate of new chemical entities and their potential to cause drug-drug interactions. researchgate.netfda.govfda.gov

Given its chemical structure, this compound would likely be a substrate for CYP enzymes, undergoing oxidative metabolism. The specific CYP isoforms involved and the resulting metabolites would need to be determined through experimental studies. Such studies are critical in the early stages of drug development to predict a compound's metabolic stability and its potential to inhibit or induce the metabolism of other drugs. However, there is no specific data available in the public domain detailing in vitro studies of this compound with Cytochrome P450 enzymes.

Receptor Binding Studies in Non-Clinical Models

Currently, there is a lack of specific, publicly accessible research detailing the receptor binding profiles of This compound in non-clinical models. Scientific literature does not provide data on its affinity or selectivity for various receptors, which would be crucial for understanding its potential pharmacological or biological activity.

Molecular Docking Analysis

Similarly, detailed molecular docking analyses for This compound are not described in the available scientific literature. Such studies, which are computational simulations to predict the binding orientation and affinity of a molecule to a target protein, have not been published for this specific compound.

Research on Functionalized Derivatives of this compound

Investigations into the synthesis and evaluation of functionalized derivatives of This compound are also limited in the public scientific record.

While the National Institute of Standards and Technology (NIST) provides basic chemical data for a structurally related compound, 6-(tert-butyl)-1,1-dimethylindan, this molecule lacks the specific tetramethyl and hydroxyl substitutions of the compound of interest and no biological or application-focused research is presented. nist.gov There is no readily available information on the synthesis or evaluation of 6-isobutyl, 6-isopropyl, 6-isononyl, or 6-(tert-butyl)-1,1,3,3-tetramethylindan-5-ols.

The synthesis and evaluation of silane-containing analogues of This compound have not been documented in the accessible scientific literature. Research into silane (B1218182) derivatives of other chemical scaffolds is extensive, but specific studies relating to the this compound framework are absent.

Q & A

Basic: What experimental conditions are optimal for synthesizing 1,1,3,3-Tetramethylindan-5-ol derivatives, and how is purity validated?

Methodological Answer:

The synthesis of derivatives such as methyl 6-(1,1,3,3-tetramethylindan-5-yl)-2-naphthoate (53) involves refluxing precursor compounds with potassium hydroxide (KOH) in a methanol/water mixture (3:1 v/v) for 7 hours, followed by acidification with HCl and extraction with ethyl acetate. Purity is ensured through crystallization in dichloromethane, with yields up to 72% achieved via slow solvent evaporation . Validation techniques include for silicon-containing analogs (δ = –6.8 to –6.6) and EI-MS for molecular ion confirmation (e.g., m/z 404 [M]) .

Advanced: How does catalyst acidity influence the methylation of this compound, and what methods resolve product distribution?

Methodological Answer:

Catalyst selection (e.g., sodium-free alumina vs. sodium-containing alumina) significantly impacts reaction pathways. At 330–520°C, sodium-free alumina (Catalyst A) favors indene formation (e.g., 2,4,5,6,7-pentamethylindene), while sodium-containing alumina (Catalyst B) promotes indan derivatives (e.g., 4,5,6,7-tetramethylindan). Gas chromatography (GC) or HPLC coupled with mass spectrometry is recommended to quantify products, as shown in Tables I and II from catalytic methylation studies .

Basic: What crystallographic techniques are suitable for resolving the molecular structure of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) in space group is the gold standard for structural elucidation. For example, 4-(1,1,3,3-Tetramethylindan-5-ylethynyl)benzoic acid (16a) was characterized using SC-XRD, revealing bond angles and torsion critical for understanding steric effects in retinoid analogs. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced: How can researchers address contradictions in reaction yields when modifying substituents on the indan ring?

Methodological Answer:

Discrepancies often arise from steric hindrance or electronic effects. For instance, introducing silicon atoms (e.g., 1,3-disilaindan derivatives) alters molecular geometry and reactivity. Comparative studies using and can track substituent effects, while DFT calculations model electronic distributions. In silico simulations paired with experimental data (e.g., EI-MS fragmentation patterns) resolve mechanistic ambiguities .

Advanced: What strategies enable functionalization of the indan core for biomedical applications?

Methodological Answer:

Ethynyl-linked carboxylation (e.g., 4-ethynylbenzoic acid derivatives) enhances solubility and bioactivity. A two-step approach involves Sonogashira coupling to introduce alkyne groups, followed by ester hydrolysis under basic conditions. For silicon-based analogs, hydrosilylation with chlorosilanes (e.g., MeSiHCl) introduces structural diversity, validated via .

Basic: How is this compound quantified in complex mixtures?

Methodological Answer:

Spectrophotometric methods using 1,1,3,3-Tetramethoxypropane (TMP) as a malondialdehyde (MDA) standard are applicable. Absorbance at 532 nm (thiobarbituric acid reactive substances assay) correlates with concentration, though HPLC-MS provides higher specificity for isomers or degradation byproducts .

Advanced: What computational tools validate crystallographic data for indan derivatives?

Methodological Answer:

Software like SHELX or Olex2 refines SC-XRD data, resolving disorder in methyl or silane groups. For example, the crystal structure of methyl 4-(1,1,3,3-tetramethyl-2-oxa-1,3-disilaindan-5-ylethynyl)benzoate (45) required anisotropic displacement parameters to model Si-O-Si angles accurately. Pair distribution function (PDF) analysis supplements diffraction data for amorphous byproducts .

Basic: How do steric effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The tetramethyl groups at positions 1 and 3 create steric bulk, limiting access to the 5-hydroxy site. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Kinetic studies using in situ IR spectroscopy track reaction progress, identifying optimal ligand-to-metal ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.